molecular formula C19H19ClN2O2S B2583756 6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione CAS No. 300770-45-0

6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione

Cat. No.: B2583756
CAS No.: 300770-45-0
M. Wt: 374.88
InChI Key: WNGDLXKCBFUISA-UHFFFAOYSA-N
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Description

This compound is a fused heterocyclic system comprising a thiazine ring (six-membered ring with sulfur and nitrogen) and a quinazoline-dione core. Key structural features include:

  • 4-Chlorophenyl group at position 6, which may enhance lipophilicity and influence bioactivity.
  • Dione moieties at positions 4 and 7, which can participate in hydrogen bonding and influence solubility.

While direct data on this compound’s synthesis or applications are unavailable in the provided evidence, its structural analogs (e.g., triazinoquinazolines and spiro-fused derivatives) have been extensively studied for antimicrobial activity and synthetic utility .

Properties

IUPAC Name

6-(4-chlorophenyl)-9,9-dimethyl-3,6,8,10-tetrahydro-2H-[1,3]thiazino[2,3-b]quinazoline-4,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-19(2)9-13-16(14(23)10-19)17(11-3-5-12(20)6-4-11)22-15(24)7-8-25-18(22)21-13/h3-6,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGDLXKCBFUISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=O)CCSC3=N2)C4=CC=C(C=C4)Cl)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a complex structure that includes a quinazoline core and thiazine ring, which are known for their diverse pharmacological properties. Despite limited research specifically on this compound, the structural characteristics suggest various possible biological activities.

Structural Characteristics

The compound's molecular formula is C18H19ClN2O2SC_{18}H_{19}ClN_2O_2S with a molecular weight of approximately 374.88 g/mol. The presence of the 4-chlorophenyl group and the thiazinoquinazoline framework may contribute to its bioactivity.

Antimicrobial Activity

Research indicates that quinazoline derivatives often exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A study on related thiazine derivatives highlighted their antibacterial potential against Gram-positive and Gram-negative bacteria. The electron-withdrawing nature of the chlorophenyl group may enhance this activity by stabilizing the molecular structure during interaction with microbial targets.

CompoundActivityReference
4-(4-chlorophenyl)-7,7-dimethyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-oneHigh antimicrobial potential
6-(4-chlorophenyl)-9,9-dimethyl-2-thiazino[2,3-b]quinazolineRequires further investigation

Anticancer Properties

Quinazoline derivatives are also known for their anticancer activities. Several studies have documented the ability of similar compounds to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves interference with specific signaling pathways related to cell growth and survival.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Thiazine derivatives have been reported to inhibit nitric oxide synthase (NOS), which plays a role in various physiological processes including vasodilation and neurotransmission. This inhibition can have therapeutic implications in conditions like hypertension and neurodegenerative diseases.

Case Studies

  • Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of several thiazine derivatives against common pathogens. The results indicated that compounds containing halogenated phenyl groups exhibited enhanced activity compared to their non-halogenated counterparts.
  • Anticancer Research : A recent investigation into quinazoline-based compounds revealed that those with a thiazine component demonstrated significant cytotoxicity against breast cancer cells in vitro. The study suggested that modifications to the phenyl group could optimize therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiazine-quinazoline fusion differs from the triazine-quinazoline system in , which may alter electronic properties and biological target interactions.
  • Substituents like 4-chlorophenyl (target) vs. 4-fluoro/methoxy-phenyl () influence polarity and bioavailability. Dimethyl groups in the target compound likely enhance steric protection compared to smaller substituents .
  • High yields (>90%) in triazinoquinazoline synthesis () suggest efficient cyclocondensation routes, which might be applicable to the target compound’s synthesis .

Physicochemical Properties

Table 2: Property Comparison
Compound Class Solubility (Predicted) Stability Key Characterization Methods
Target Compound Low (lipophilic) High (crystalline) IR, NMR, LC-MS (hypothetical)
Triazino[2,3-c]quinazoline-2-one Low (high m.p.) High IR, $^1$H NMR, LC-MS, elemental analysis
Spiro-aza-oxa-decane-dione Moderate Moderate UV-Vis, IR, elemental analysis

Analysis :

  • The target’s dimethyl groups and chlorophenyl substituent likely reduce solubility compared to hydroxyl or methoxy groups in ’s spiro compounds .
  • High melting points (>300°C) in triazinoquinazolines () correlate with strong intermolecular forces, a trend that may extend to the target compound due to its rigid fused-ring system .

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